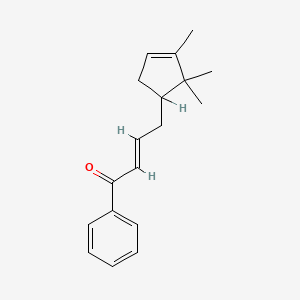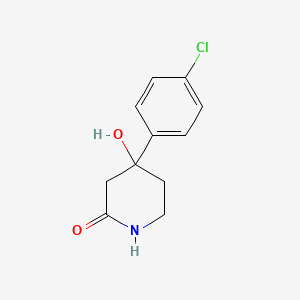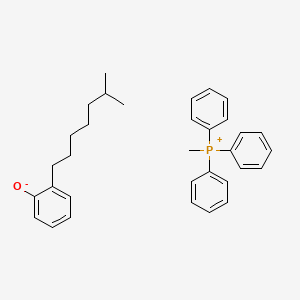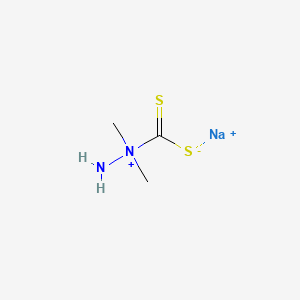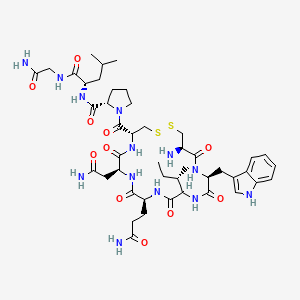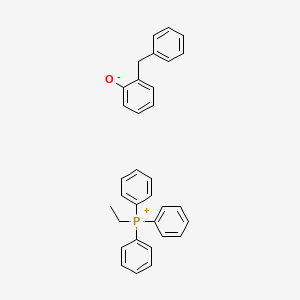
2-benzylphenolate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylphenolate;ethyl(triphenyl)phosphanium is a chemical compound that combines the properties of 2-benzylphenolate and ethyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-benzylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylphenone derivatives, while reduction can produce benzylphenol .
Scientific Research Applications
2-Benzylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-benzylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can facilitate the delivery of the compound to specific cellular targets, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzylphenol: A precursor in the synthesis of 2-benzylphenolate;ethyl(triphenyl)phosphanium.
Ethyl(triphenyl)phosphonium bromide: Another precursor used in the synthesis.
Triphenylphosphine: A related compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its combined properties of both 2-benzylphenolate and ethyl(triphenyl)phosphanium.
Properties
CAS No. |
93841-00-0 |
|---|---|
Molecular Formula |
C33H31OP |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-benzylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H12O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
KAQXACPOJULORF-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


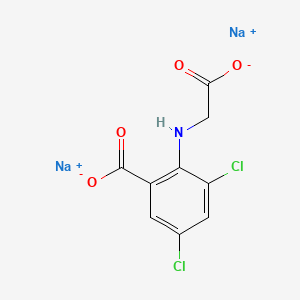
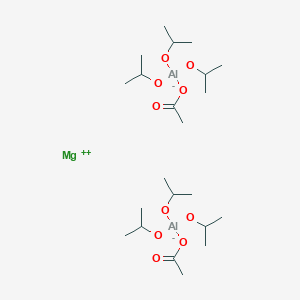

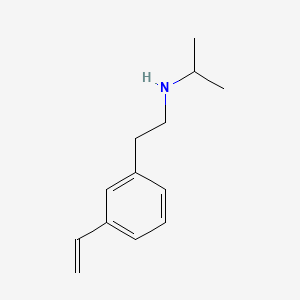
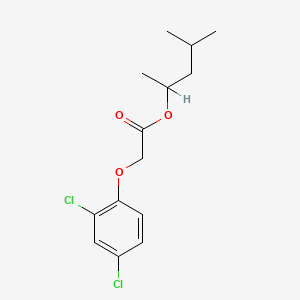
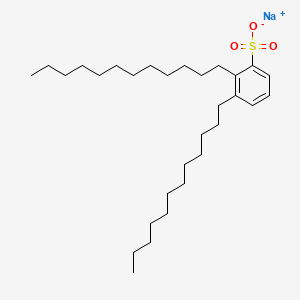
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

